2-Hydroxy-1-naphthaldehyde
Overview
Description
Mechanism of Action
Target of Action
2-Hydroxy-1-naphthaldehyde, also known as 1-Formyl-2-hydroxynaphthalene or 2-Hydroxynaphthyl-1-carboxaldehyde , is a versatile compound used in various chemical reactions. It is often used as a functionalized fluorescent backbone for the synthesis of different fluorescent chemosensors . The primary targets of this compound are the free amino acid groups in polymers .
Mode of Action
The compound interacts with its targets through hydrogen bonding. The OH moiety in the 2-position acts as a hydrogen bond donor site, and the aldehyde group and its derivatives in the 1-position act as hydrogen bond acceptor sites . This interaction leads to changes in the molecular structure of the target, enabling the compound to perform its function.
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For instance, it is involved in the excited-state intramolecular proton transfer (ESIPT) fluorescence in the molecules . This process is found in many organic compounds and biological systems, and it has applications in energy fuels, nonlinear optical materials, laser dye suppliers, chemosensors, and biological probes .
Pharmacokinetics
It is known that the compound is soluble in ethanol, ether, and petroleum, but insoluble in water . This suggests that its bioavailability may be influenced by these solubility properties.
Result of Action
The result of the action of this compound is the creation of a fluorescent signal. This is due to the compound’s ability to undergo excited-state intramolecular proton transfer (ESIPT), resulting in fluorescence . This property makes it useful in the development of sensors in supramolecular chemistry and molecular recognition .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in a cool, dry place away from oxidizing agents . Additionally, it should be used only in well-ventilated areas or outdoors . These precautions help to maintain the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
2-Hydroxy-1-naphthaldehyde interacts with various biomolecules in biochemical reactions. For instance, it has been found to participate in the formation of Schiff bases through condensation with various amines . This interaction involves the formation of an imine bond, which exhibits trans-geometry and is coplanar with the aromatic moiety of the compound .
Molecular Mechanism
The molecular mechanism of this compound involves excited-state intramolecular proton transfer (ESIPT) fluorescence . This process involves the conversion from an excited enol form to a keto form, facilitated by medium intramolecular interaction .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits stability in its enol form in both the ground state and excited state .
Metabolic Pathways
It is known that the compound can undergo various transformations, including the formation of Schiff bases .
Transport and Distribution
It is known that the compound is soluble in ethanol, ether, and petroleum, but insoluble in water .
Subcellular Localization
It is known that the compound is sensitive to air and should be stored under dry inert gas .
Preparation Methods
Synthetic Routes and Reaction Conditions
CFL-137 can be synthesized through various chemical routes. One common method involves the reaction of 2-naphthol with formaldehyde under acidic conditions to form 2-hydroxy-1-naphthaldehyde . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of CFL-137 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
CFL-137 undergoes various chemical reactions, including:
Oxidation: CFL-137 can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of CFL-137 can yield alcohol derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
CFL-137 has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its role in inhibiting the KRasG12C mutation, which is crucial in cancer biology.
Medicine: Potential therapeutic agent for treating cancers, particularly non-small cell lung cancer.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3-naphthaldehyde
- 2-Hydroxy-4-naphthaldehyde
- 2-Hydroxy-5-naphthaldehyde
Uniqueness
CFL-137 stands out due to its potent inhibition of the KRasG12C mutation, which is not commonly observed in other similar compounds. Its unique binding mechanism and high specificity make it a valuable tool in cancer research .
Properties
IUPAC Name |
2-hydroxynaphthalene-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCCNERMXRIPTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061041 | |
Record name | 1-Naphthalenecarboxaldehyde, 2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
Record name | 2-Hydroxy-1-naphthaldehyde | |
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CAS No. |
708-06-5 | |
Record name | 2-Hydroxy-1-naphthaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=708-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Hydroxy-1-naphthaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-1-naphthaldehyde | |
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Record name | 1-Naphthalenecarboxaldehyde, 2-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1-Naphthalenecarboxaldehyde, 2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-1-naphthaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.821 | |
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Record name | 1-FORMYL-2-NAPHTHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP9CFN7QNL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-Hydroxy-1-naphthaldehyde has the molecular formula C11H8O2 and a molecular weight of 172.18 g/mol. []
ANone: Key spectroscopic features include:
- IR: Strong band at ~1650 cm-1 due to C=O stretching, broad band near ~3050 cm-1 due to O-H stretching. [, , ]
- UV-Vis: Three characteristic bands (α, β, p) attributed to π → π* transitions and electronic transitions from HOMO to LUMO. []
A: this compound is soluble in common organic solvents like ethanol, methanol, and diethyl ether. [] It is generally insoluble in water but may show slight solubility in hot water. []
A: Research indicates the type and position of substituents on the aromatic ring of Schiff bases derived from this compound influence melting point trends. For example, electron-withdrawing groups like -F, -Cl, and -Br generally lead to higher melting points compared to electron-donating groups like -OCH3. The position of the substituent (ortho, meta, para) also impacts melting point, with para-substituted derivatives often exhibiting higher melting points. []
A: Yes, metal complexes anchored on supports like polyethylene glycol (PEG) or montmorillonite clay, utilizing ligands derived from this compound, have shown potential as catalysts. The anchoring process can increase surface area, potentially enhancing catalytic activity. []
A: Yes, Density Functional Theory (DFT) has been employed to optimize the molecular structure of this compound-based ruthenium(II) complexes. These calculations provided insights into the geometry and electronic structure of the complexes. [] Additionally, 3D molecular modeling has been used to analyze bond lengths, bond angles, and overall molecular geometry of oxoperoxomolybdenum(VI) chelates containing this compound, aiding in structure elucidation. []
A: Research indicates that structural modifications to this compound derivatives can significantly influence their biological activity. For example, introducing different substituents on the aromatic ring of thiosemicarbazide derivatives of this compound demonstrated varying levels of antifungal activity against common crop pathogens. The location and type of substituent on the benzene ring directly correlated to the observed antifungal activity. []
ANone: Common techniques include:
- Spectroscopy: Infrared (IR) spectroscopy helps identify functional groups like C=O and O-H. UV-Vis spectroscopy helps analyze electronic transitions and complex formation. [, , , ] NMR (1H and 13C) is used to determine the structure and purity of synthesized compounds. [, , ]
- Thermal analysis: Thermogravimetric analysis (TGA) is used to study the thermal stability and decomposition patterns of complexes. [, , , ]
- Other techniques: Elemental analysis confirms the composition of synthesized compounds. [, , , , , , , , ] Molar conductance measurements provide information about the electrolytic nature of complexes. [, , ] Single-crystal X-ray diffraction provides detailed structural information about crystalline complexes. [, ]
ANone: this compound and its derivatives have found applications in various fields, including:
- Analytical Chemistry: Used as a reagent in the spectrophotometric determination of metal ions like Thorium(IV), Uranium(VI), Iron(III), and hydrazine in various samples. [, , , ]
- Coordination Chemistry: Acts as a versatile ligand for the synthesis of various transition metal complexes exhibiting interesting structural and magnetic properties. [, , , , , , , , , , , , , , ]
- Medicinal Chemistry: Derivatives, particularly Schiff bases, exhibit potential antimicrobial and antifungal activities. [, , , , ] Some derivatives show promise as urease inhibitors. [] Studies have investigated the use of this compound derivatives as potential anticancer agents. []
- Material Science: Metal complexes incorporated into suitable supports like clays have shown potential in catalytic applications. [] Some derivatives have fluorescent properties, making them useful in sensor development. [, , , ]
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